2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
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Overview
Description
2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a fluoropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps. One common approach starts with the preparation of the benzothiophene moiety, followed by the introduction of the piperidine ring and finally the fluoropyrimidine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand for binding studies.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzothiophen-3-yl)methyl]piperidine
- 5-Fluoropyrimidine
- 1-Benzothiophene-3-yl derivatives
Uniqueness
2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18FN3OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C18H18FN3OS/c19-14-9-20-18(21-10-14)23-15-5-7-22(8-6-15)11-13-12-24-17-4-2-1-3-16(13)17/h1-4,9-10,12,15H,5-8,11H2 |
InChI Key |
KJRNSXAAJZAXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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